2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

This compound is the definitive reference standard for Imiquimod Impurity 7, essential for ANDA/DMF filings and HPLC method validation. Supplied at ≥95% purity, it ensures accurate calibration and low detection limits. Unlike generic quinoline derivatives, only this exact structure meets regulatory requirements for impurity profiling and forced degradation studies.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
CAS No. 133860-75-0
Cat. No. B1353768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-isobutyl-3-nitroquinolin-4-amine
CAS133860-75-0
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16)
InChIKeyDVWFDUDOJMSGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine (CAS 133860-75-0): Sourcing and Technical Specifications


2-Chloro-N-isobutyl-3-nitroquinolin-4-amine (CAS: 133860-75-0) is a synthetic nitro-substituted quinoline derivative characterized by a chloro group at the 2-position and an isobutyl amine substituent at the 4-position [1]. Its molecular formula is C₁₃H₁₄ClN₃O₂, and it has a predicted molecular weight of 279.72 g/mol . In procurement contexts, this compound is most frequently encountered as Imiquimod Impurity 7, a defined process-related substance in the synthesis of the pharmaceutical agent Imiquimod [2]. Suppliers, including CymitQuimica and Leyan, typically provide this compound at purities of 95% to 98% for research and analytical applications .

Why Generic Substitution of 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine is Not Viable


The term "generic substitution" is inapplicable to this specific compound, as its primary use case is as a highly specific analytical reference standard, not a functional active ingredient [1]. Its value is derived from its unique identity as a defined impurity (Imiquimod Impurity 7), which is crucial for pharmaceutical quality control and regulatory compliance . Replacing it with a different quinoline derivative, even one with a similar core structure, would fail to meet the requirements of analytical method validation, system suitability testing, or impurity profiling, which demand a structurally identical match [2]. This specificity is mandated by regulatory guidelines to ensure the safety and efficacy of the parent drug substance [3].

Quantitative Differentiation: Procurement Benchmarks for 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine (CAS 133860-75-0)


Supply Purity: Comparative Analysis of 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine

This compound is commercially available at varying purity levels that directly impact procurement decisions for different use cases. Suppliers offer the product at a standard purity of 95% , while a higher, analytically refined grade of 98% is also accessible . This 3-percentage point difference in purity is a quantifiable factor for laboratories requiring higher sensitivity or lower background noise in analytical assays [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Physicochemical Profile: Quantitative Benchmarking of 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine

The compound exhibits distinct physicochemical properties that are critical for handling and analytical method development. Its predicted density of 1.332 ± 0.06 g/cm³ and boiling point of 427.7 ± 45.0 °C at 760 mmHg provide key reference points for its behavior in solution and under thermal stress . Furthermore, a reported melting point of 85-88 °C (in propyl acetate) offers a tangible, measurable characteristic for confirming material identity upon receipt .

Physical Chemistry Pre-formulation Analytical Method Development

Safety Profile: Quantified Hazard Classification for 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine

The compound has a defined and quantified hazard profile, which is essential for safe laboratory procurement and handling. It is classified under specific hazard categories according to GHS standards: Acute Toxicity (Oral, Category 4, H302), Skin Irritation (Category 2, H315), Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (Category 3, H335) . This provides a concrete, legally required basis for risk assessment, transportation, and storage.

Occupational Safety Chemical Handling Risk Assessment

Defined Application Scenarios for Procuring 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine


Analytical Method Development and Validation for Imiquimod

This compound is the primary choice for use as a reference standard (Imiquimod Impurity 7) in the development and validation of analytical methods, such as HPLC, for the detection and quantification of process-related impurities in Imiquimod drug substance and product [1]. The ability to source it at a high purity (98%) is a key differentiator, enabling more accurate calibration and lower limits of detection .

Regulatory Filings and Quality Control Release Testing

Procurement of this well-characterized impurity standard is essential for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filings. It allows manufacturers to demonstrate control over the synthetic process and meet the stringent impurity identification and qualification thresholds set by regulatory bodies like the FDA and EMA [2].

Forced Degradation and Stability Studies for Imiquimod

This compound can be used as a marker in forced degradation studies to understand the stability profile of Imiquimod. Its known physicochemical properties, including its melting point (85-88 °C) and GHS hazard classification, inform the design of these studies and ensure safe handling during experiments that may involve thermal or chemical stress .

Synthetic Intermediate in Medicinal Chemistry

This compound serves as a key intermediate (Intermediate F) in the synthesis of Imiquimod . For researchers exploring the synthesis of this immunomodulator, or developing novel analogs, procuring this specific intermediate ensures the correct reaction pathway is followed, as described in the patent literature [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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